7-epi-Sclerotiorin
CAS No.:
Cat. No.: VC18524907
Molecular Formula: C21H23ClO5
Molecular Weight: 390.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H23ClO5 |
---|---|
Molecular Weight | 390.9 g/mol |
IUPAC Name | [(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
Standard InChI | InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1 |
Standard InChI Key | SWJLTKXURNHVHE-SGAXEVNMSA-N |
Isomeric SMILES | CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C)Cl |
Canonical SMILES | CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl |
Introduction
Chemical Structure and Stereochemical Features
Core Framework and Stereochemistry
7-epi-Sclerotiorin belongs to the azaphilone class of polyketide-derived metabolites, characterized by a bicyclic chromophore fused to a pyranoquinone backbone. Its molecular formula is , with a molecular weight of 318.40 g/mol . The "7-epi" designation arises from the epimeric configuration at C-7, where the hydroxyl group occupies the S-configuration instead of the R-configuration found in sclerotiorin . This stereochemical inversion profoundly influences its biological activity and physicochemical properties.
Key structural features include:
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A conjugated diene side chain at C-3, with E-geometry at the Δ¹ and Δ³ positions .
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A tetracyclic system comprising a γ-lactone fused to a bicyclic chromene scaffold.
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Chlorine substitution at C-5 in some derivatives, though 7-epi-sclerotiorin itself may lack this moiety depending on biosynthetic modifications .
The absolute configuration was confirmed via spiking experiments and nuclear Overhauser effect spectroscopy (NOESY), which established the 7S,8S,8aS stereochemistry .
Biosynthesis and Fungal Sources
Producing Organisms
7-epi-Sclerotiorin is synthesized by:
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Penicillium sclerotiorum: The primary source, often co-producing sclerotiorin and rotiorin .
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Bartalinia robillardoides: Reported to yield chloroazaphilone analogs under specific fermentation conditions .
Biosynthetic Pathway
The compound arises from a polyketide synthase (PKS)-mediated pathway:
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Chain Assembly: A hexaketide backbone is formed via iterative condensation of malonyl-CoA units.
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Cyclization: Intramolecular aldol condensation generates the bicyclic core.
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Post-PKS Modifications:
Biological Activities
Endothelin Receptor Antagonism
7-epi-Sclerotiorin demonstrates selective binding to endothelin receptors, with implications for cardiovascular disease:
Receptor Subtype | IC₅₀ (μM) | Assay System |
---|---|---|
ETA (rabbit) | 9 | ET-1 binding inhibition |
ETB (rat) | 77 | ET-3 binding inhibition |
The 7S configuration enhances ETA selectivity over ETB by 8.5-fold, suggesting steric constraints in receptor-ligand interactions .
Antimicrobial and Enzymatic Effects
While less potent than sclerotiorin, 7-epi-sclerotiorin exhibits:
Physicochemical and ADMET Properties
Solubility and Permeability
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Topological Polar Surface Area (TPSA): 66.8 Ų, suggesting limited blood-brain barrier penetration .
ADMET Profiling
Property | Prediction | Probability (%) |
---|---|---|
Human Intestinal Absorption | High | 96.16 |
Blood-Brain Barrier Penetration | Low | 55.00 |
CYP3A4 Substrate | Yes | 58.71 |
P-glycoprotein Inhibition | No | 83.68 |
Synthetic and Semi-Synthetic Derivatives
Structural Modifications
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